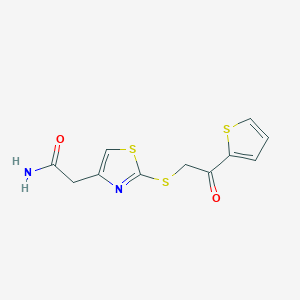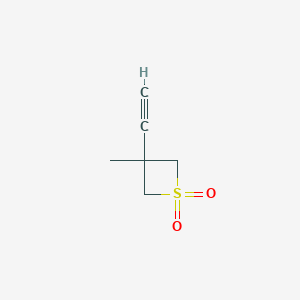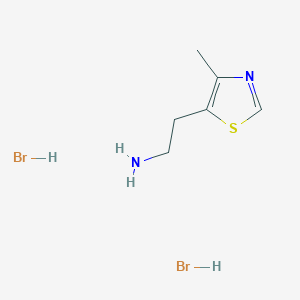![molecular formula C13H25ClN2O2 B2552038 (1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride CAS No. 1820569-14-9](/img/structure/B2552038.png)
(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride" is a chiral bicyclic structure that is of interest due to its potential applications in pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic and tricyclic compounds, their synthesis, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate utilized an innovative approach starting from a chiral lactone, with an epimerization/hydrolysis step to avoid tedious purification . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of chiral compounds is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction. For example, the structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using these methods, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups . This approach could be applied to determine the precise structure of "this compound".
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that "this compound" might undergo. For instance, the study of 3,7-dimethyl-9-[(N-substituted)-4-chlorobenzamido]3,7-diazabicyclo[3.3.1]nonane-9-carboxamides revealed that these compounds adopt a chair-chair conformation with equatorial N-substituents in solution . This information could be relevant when considering the reactivity and conformational preferences of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its potential application. While the papers provided do not directly discuss the properties of "this compound", they do describe the properties of structurally related compounds. For example, the solubility, crystallinity, and conformational stability of the compounds in different solvents were studied using spectroscopic and modeling techniques . These properties are important for understanding the behavior of the compound under various conditions and could be investigated similarly for the compound of interest.
Aplicaciones Científicas De Investigación
Decomposition and Environmental Impact
One study explores the decomposition of Methyl tert-Butyl Ether (MTBE), a compound structurally related to tert-butyl groups, using hydrogen in a cold plasma reactor. This research highlights the potential of radio frequency plasma technology for decomposing and converting MTBE into simpler hydrocarbons, implying the environmental applications of plasma technology in treating contaminants with tert-butyl groups (Hsieh et al., 2011).
Solvent and Separation Technology
Another aspect of research focuses on the properties of mixtures containing ethers like MTBE and their measurement, indicating the significance of understanding physical and chemical properties for industrial applications, such as solvent use and separation processes (Marsh et al., 1999).
Catalysis and Synthesis
Research on catalytic processes and kinetic resolutions mentions the use of diazocarbonyl compounds, which could be analogously relevant for synthesizing complex molecules including diazabicyclo[3.3.2]decane derivatives. These studies underscore the importance of catalytic reactions in achieving high specificity and efficiency in synthesis (Pellissier, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGHVBXKZWOICS-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@H]1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)

